molecular formula C19H19BrN4O4S2 B12495801 5,5'-[(3-bromophenyl)methanediyl]bis(1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione)

5,5'-[(3-bromophenyl)methanediyl]bis(1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione)

Cat. No.: B12495801
M. Wt: 511.4 g/mol
InChI Key: KHAMOYOTODFODS-UHFFFAOYSA-N
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Description

5,5’-[(3-bromophenyl)methanediyl]bis(1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione) is a complex organic compound characterized by its unique structure, which includes a bromophenyl group and two thioxodihydropyrimidine rings

Preparation Methods

The synthesis of 5,5’-[(3-bromophenyl)methanediyl]bis(1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione) typically involves the condensation of 1,3-dimethyl-2-thiobarbituric acid with 3-bromobenzaldehyde. The reaction is carried out in an anhydrous ethanol solution with pyridine as a catalyst. The mixture is refluxed at 80°C for several hours, and the progress of the reaction is monitored using thin-layer chromatography (TLC). Upon completion, the product is purified by recrystallization from a suitable solvent such as methanol or chloroform .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of dihydropyrimidine derivatives.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2), reducing agents like LiAlH4, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5,5’-[(3-bromophenyl)methanediyl]bis(1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione) has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound’s potential biological activity is being explored, including its use as an antimicrobial or anticancer agent.

    Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in the treatment of diseases where thiobarbituric acid derivatives have shown efficacy.

    Industry: It is used in the development of new materials with specific properties, such as optical or electronic materials.

Mechanism of Action

The mechanism of action of 5,5’-[(3-bromophenyl)methanediyl]bis(1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar compounds include:

Properties

Molecular Formula

C19H19BrN4O4S2

Molecular Weight

511.4 g/mol

IUPAC Name

5-[(3-bromophenyl)-(1,3-dimethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-yl)methyl]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C19H19BrN4O4S2/c1-21-14(25)12(15(26)22(2)18(21)29)11(9-6-5-7-10(20)8-9)13-16(27)23(3)19(30)24(4)17(13)28/h5-8,11-13H,1-4H3

InChI Key

KHAMOYOTODFODS-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(C(=O)N(C1=S)C)C(C2C(=O)N(C(=S)N(C2=O)C)C)C3=CC(=CC=C3)Br

Origin of Product

United States

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